molecular formula C17H24N2O3 B14884914 (E)-2-Cyano-3-(6,6-dimethyl-4-pyrrolidin-1-yl-5,6-dihydro-2H-pyran-3-yl)-acrylic acid ethyl ester

(E)-2-Cyano-3-(6,6-dimethyl-4-pyrrolidin-1-yl-5,6-dihydro-2H-pyran-3-yl)-acrylic acid ethyl ester

Cat. No.: B14884914
M. Wt: 304.4 g/mol
InChI Key: GQRDSCLQQVQUKA-UKTHLTGXSA-N
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Description

Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyrrolidine ring, and a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for ester group substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate can be compared with other similar compounds, such as:

    Ethyl cyanoacetate: A simpler compound with a cyano group and an ester group, used as a precursor in the synthesis of more complex molecules.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, known for their biological activity and use in medicinal chemistry.

    Dihydropyran derivatives: Compounds with the dihydropyran ring, used in the synthesis of various bioactive molecules.

The uniqueness of Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate lies in its combination of these structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(6,6-dimethyl-4-pyrrolidin-1-yl-2,5-dihydropyran-3-yl)prop-2-enoate

InChI

InChI=1S/C17H24N2O3/c1-4-21-16(20)13(11-18)9-14-12-22-17(2,3)10-15(14)19-7-5-6-8-19/h9H,4-8,10,12H2,1-3H3/b13-9+

InChI Key

GQRDSCLQQVQUKA-UKTHLTGXSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(CC(OC1)(C)C)N2CCCC2)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(CC(OC1)(C)C)N2CCCC2)C#N

Origin of Product

United States

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